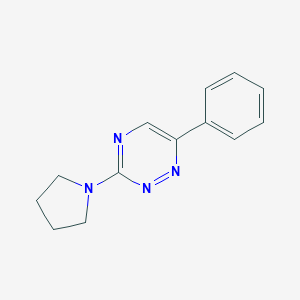

6-Phenyl-3-pyrrolidino-1,2,4-triazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H14N4 |

|---|---|

Molecular Weight |

226.28g/mol |

IUPAC Name |

6-phenyl-3-pyrrolidin-1-yl-1,2,4-triazine |

InChI |

InChI=1S/C13H14N4/c1-2-6-11(7-3-1)12-10-14-13(16-15-12)17-8-4-5-9-17/h1-3,6-7,10H,4-5,8-9H2 |

InChI Key |

VIIVZWZVSLZBEN-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)C2=NC=C(N=N2)C3=CC=CC=C3 |

Canonical SMILES |

C1CCN(C1)C2=NC=C(N=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Phenyl 3 Pyrrolidino 1,2,4 Triazine and Analogues

Strategic Retrosynthetic Pathways for the 1,2,4-Triazine (B1199460) Ring System

Retrosynthetic analysis provides a logical framework for planning the synthesis of complex target molecules by breaking them down into simpler, commercially available precursors. For the 1,2,4-triazine core, two primary retrosynthetic disconnections are widely recognized.

The most common approach involves a disconnection across the N1-C6 and N2-C3 bonds, which simplifies the triazine ring into two key synthons: an amidrazone and a 1,2-dicarbonyl compound. This pathway is foundational to many classical triazine syntheses and offers a high degree of flexibility in introducing substituents at various positions of the triazine ring. mdpi.com

A second powerful strategy is based on the inverse electron demand Diels-Alder (IEDDA) reaction. In this approach, the triazine ring is envisioned as the product of a [4+2] cycloaddition. The retrosynthetic disconnection breaks the ring into a diene component, typically a 1,2,4,5-tetrazine, and a dienophile, such as an enamine or ynamine. sigmaaldrich.comnih.gov This method is particularly effective for creating highly substituted heterocyclic systems that may be difficult to access through conventional condensation reactions. nih.gov

Established Cyclization and Condensation Protocols in Triazine Synthesis

The construction of the 1,2,4-triazine ring is predominantly achieved through cyclization and condensation reactions, which involve the formation of the heterocyclic core from acyclic precursors.

The cyclocondensation of amidrazones with 1,2-dicarbonyl compounds (e.g., glyoxals or α-ketoesters) is a robust and widely employed method for synthesizing 3,5,6-trisubstituted 1,2,4-triazines. mdpi.commdpi.com The reaction typically proceeds in two steps: an initial condensation between the more nucleophilic hydrazine (B178648) moiety of the amidrazone and the more electrophilic carbonyl group of the 1,2-dicarbonyl compound, followed by an intramolecular cyclization with the elimination of water. mdpi.com

The regioselectivity of this reaction is generally well-controlled. The initial condensation occurs between the hydrazine nitrogen of the amidrazone and an aldehyde group of the 1,2-dioxo compound, which is more electrophilic than the keto group. mdpi.com Subsequent intramolecular cyclization involving the remaining keto group and the amide NH2 group leads specifically to the desired 1,2,4-triazine isomer. mdpi.com For instance, the reaction of C-glycosyl formamidrazones with various 1,2-dicarbonyl derivatives yields 3-glycopyranosyl-1,2,4-triazines, demonstrating the method's utility for creating complex C-substituted triazines. mdpi.com Similarly, aryl amidrazones react with aryl glyoxals to produce 3,5-diaryl-1,2,4-triazines. mdpi.com

Table 1: Examples of Amidrazone-Based Cyclocondensation for 1,2,4-Triazine Synthesis

| Amidrazone Precursor | 1,2-Dicarbonyl Precursor | Resulting 1,2,4-Triazine Product | Reference |

|---|---|---|---|

| C-Glycosyl formamidrazone | Benzil | 3-Glycopyranosyl-5,6-diphenyl-1,2,4-triazine | mdpi.com |

| C-Glycosyl formamidrazone | p-Methoxyphenyl glyoxal | 3-Glycopyranosyl-6-(4-methoxyphenyl)-1,2,4-triazine | mdpi.com |

| Benzamidrazone | Phenylglyoxal (B86788) hydrate | 3,5-Diphenyl-1,2,4-triazine | mdpi.com |

| Functionally substituted amidrazones | Chloroacetylacetone | 1,4-Dihydrobenzo[e] mdpi.comsigmaaldrich.commdpi.comtriazines | mdpi.com |

The inverse electron demand Diels-Alder (IEDDA) reaction is a powerful tool in modern heterocyclic synthesis. sigmaaldrich.comnih.gov This reaction typically involves an electron-deficient diene, such as a 1,2,4,5-tetrazine, reacting with an electron-rich dienophile. nih.gov The initial [4+2] cycloaddition is followed by a retro-Diels-Alder reaction that extrudes a molecule of dinitrogen (N₂), forming a dihydropyridazine (B8628806) intermediate. Subsequent aromatization yields the final pyridazine (B1198779) product. While this method is primarily used for pyridazine synthesis, 1,2,4-triazines themselves can act as the diene component in IEDDA reactions to form more complex fused heterocycles. acs.org

The synthesis of the 1,2,4-triazine ring itself via an IEDDA pathway is less direct but conceptually important. It highlights the electron-deficient nature of the triazine core. For example, 1,2,3-triazines can undergo IEDDA reactions with enamines and ynamines. nih.govnih.gov The reactivity can be significantly modulated by substituents on the triazine ring; electron-withdrawing groups enhance reactivity, expanding the scope of dienophiles that can participate in the cycloaddition. nih.gov These reactions are valuable for creating substituted pyridines and other nitrogen-containing heterocycles. acs.orgnih.gov

Table 2: Heterocyclic Systems Accessible via IEDDA Reactions of Azadienes

| Azadiene | Dienophile Type | Primary Product After Cycloaddition/Elimination | Reference |

|---|---|---|---|

| 1,2,4,5-Tetrazine | Alkene/Alkyne | 1,2-Diazine (Pyridazine) | sigmaaldrich.com |

| 1,2,3-Triazine | Enamine/Ynamine | Pyridine (B92270) | nih.govnih.gov |

| 1,2,4-Triazine | Imidazole (intramolecular) | 1,2,3,4-Tetrahydro-1,5-naphthyridine | acs.org |

| 1,2,3-Triazine | Amidine/Imidate | Pyrimidine | nih.gov |

Targeted Synthesis of 6-Phenyl-3-pyrrolidino-1,2,4-triazine

The synthesis of the specific target molecule, this compound, can be achieved through a regioselective, multi-step process that combines classical cyclocondensation with subsequent functionalization.

A practical and regioselective route to this compound begins with the construction of a 3,6-disubstituted 1,2,4-triazine intermediate that contains a suitable leaving group at the C3 position.

Step 1: Formation of the 1,2,4-Triazine Core. The synthesis starts with the cyclocondensation of phenylglyoxal (an α-ketoaldehyde) with an aminoguanidine (B1677879) derivative. To install a good leaving group at the C3 position, thiosemicarbazide (B42300) is often used. The reaction between phenylglyoxal and thiosemicarbazide yields 6-phenyl-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-5-one. This intermediate can then be S-methylated using an agent like methyl iodide to produce 3-(methylthio)-6-phenyl-1,2,4-triazin-5-one, a key precursor. The methylthio group at C3 is an excellent leaving group for subsequent nucleophilic aromatic substitution.

Step 2: Nucleophilic Substitution. The C3 position of the 1,2,4-triazine ring is highly electrophilic and susceptible to attack by nucleophiles. The 3-(methylthio) group can be readily displaced by primary or secondary amines. In this case, reacting the 3-(methylthio)-6-phenyl-1,2,4-triazine intermediate with pyrrolidine (B122466) leads to the desired this compound product. This type of nucleophilic substitution is a well-established method for functionalizing the C3 position of 1,2,4-triazines and has been used to prepare analogous 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives. ijpsr.info The regioselectivity is ensured by the inherent electronic properties of the triazine ring, which direct nucleophilic attack to the C3 and C5 positions.

An alternative precursor is 3-chloro-6-phenyl-1,2,4-triazine, which can also undergo nucleophilic substitution with pyrrolidine to yield the target compound.

The efficiency of the final nucleophilic substitution step to introduce the pyrrolidino group is highly dependent on the reaction conditions. Optimization of these parameters is key to achieving high yields and purity.

Solvent: The choice of solvent is critical. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) (CH₃CN) are often effective as they can solvate the intermediates and facilitate the substitution reaction. mdpi.com Alcohols like ethanol (B145695) or isopropanol (B130326) can also be used and may be preferable for their lower cost and ease of removal. organic-chemistry.org

Temperature: The reaction temperature can range from ambient temperature to reflux. For highly reactive substrates, the reaction may proceed efficiently at room temperature. nih.gov However, for less reactive partners or to increase the reaction rate, heating is often necessary. Microwave irradiation has also been shown to effectively promote such cycloaddition and substitution reactions, often reducing reaction times significantly. acs.org

Catalysis: The substitution reaction can often be accelerated by the addition of a base. A non-nucleophilic organic base like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) can be used to scavenge the proton released during the reaction and drive the equilibrium towards the product. In some cases, particularly in the synthesis of related fused triazine systems, catalysts such as DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene) in the presence of Pd/C have been used to facilitate cyclization. mdpi.com For substitutions on chlorinated triazines, the reaction is often performed at controlled temperatures to manage the sequential displacement of chloride ions.

Table 3: Optimization Parameters for Nucleophilic Substitution on the 1,2,4-Triazine Ring

| Parameter | Condition/Reagent | Effect on Reaction | Reference |

|---|---|---|---|

| Solvent | Polar Aprotic (DMSO, DMF) | Good solvation of intermediates, facilitates substitution. | mdpi.comnih.gov |

| Alcohols (Ethanol, Methanol) | Effective, can serve as both solvent and mild proton source if needed. | organic-chemistry.org | |

| Temperature | Room Temperature to 80°C | Commonly used range depending on substrate reactivity. | nih.gov |

| Microwave Irradiation | Can significantly reduce reaction times and improve yields. | acs.org | |

| Catalyst/Additive | Organic Base (e.g., Triethylamine) | Acts as an acid scavenger, driving the reaction to completion. | mdpi.com |

| DBU/Pd/C | Used in related oxidative cyclization to form triazine systems. | mdpi.com |

Isolation and Purification Strategies for High Purity

The synthesis of this compound and its analogues often results in mixtures containing starting materials, reagents, and regioisomeric byproducts. Achieving high purity, a critical requirement for many applications, necessitates effective isolation and purification strategies. uniba.sk The primary methods employed are chromatographic techniques and recrystallization.

Chromatographic purification is a cornerstone for separating complex mixtures of triazine derivatives. nih.gov High-Performance Liquid Chromatography (HPLC), particularly in a semi-preparative setup, is highly effective for isolating target compounds from impurities. uniba.sk The choice of stationary phase, mobile phase composition, and detector is optimized based on the polarity and UV-Vis absorption characteristics of the specific triazine derivative. For instance, reversed-phase columns like C18 are commonly used with mobile phases consisting of acetonitrile and water gradients. acs.org Purity is often assessed by analytical HPLC, aiming for levels exceeding 95%. acs.org

For mixtures of regioisomers, which can be produced when using unsymmetrical 1,2-diketones in the synthesis of 1,2,4-triazines, Supercritical Fluid Chromatography (SFC) has proven to be a powerful separation tool. nih.gov SFC can provide superior resolution for structurally similar isomers that are challenging to separate by conventional HPLC.

Recrystallization is a cost-effective and scalable method for purifying solid products. The crude product is dissolved in a suitable solvent or solvent system at an elevated temperature, and then allowed to cool slowly, leading to the formation of high-purity crystals. The selection of an appropriate solvent is crucial for this technique to be successful.

A typical workflow for achieving high-purity this compound would involve an initial extraction to remove inorganic salts and highly polar impurities, followed by column chromatography over silica (B1680970) gel. tandfonline.comacs.org For final polishing to remove trace impurities or closely related isomers, preparative HPLC or recrystallization is employed. The efficacy of the purification process is typically confirmed by analytical methods such as HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). uniba.sknih.gov

Table 1: Comparison of Purification Techniques for 1,2,4-Triazine Derivatives

| Technique | Principle | Advantages | Common Applications |

|---|---|---|---|

| Column Chromatography | Adsorption | Cost-effective, good for bulk separation. | Initial purification of crude reaction mixtures. tandfonline.com |

| Recrystallization | Solubility Differential | Scalable, can yield very high purity. | Final purification of solid compounds. |

| HPLC (Preparative) | Partitioning | High resolution, automated. | Isolation of final products and difficult-to-separate impurities. acs.org |

| SFC | Partitioning (using supercritical fluid) | Fast, high resolution for isomers. | Separation of regioisomers and enantiomers. nih.gov |

Innovative and Sustainable Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient syntheses for 1,2,4-triazine derivatives. These innovative approaches aim to reduce reaction times, minimize waste, and avoid hazardous solvents.

Microwave-Assisted and Flow Chemistry Applications

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. nih.gov For the synthesis of 1,2,4-triazines, microwave-assisted protocols can dramatically reduce reaction times from hours to minutes and often lead to higher yields and purer products. nih.govorganic-chemistry.orgarkat-usa.org The one-pot condensation of acid hydrazides, α-dicarbonyl compounds, and an ammonium (B1175870) source can be efficiently carried out under microwave irradiation, sometimes on a solid support like silica gel, which simplifies the work-up procedure. tandfonline.com This method's efficiency, simplicity, and catalyst-free conditions make it an attractive and sustainable option. organic-chemistry.org

A comparative study on the synthesis of a library of dihydrotriazines showed a reduction in average reaction time from 22 hours under conventional heating to just 35 minutes with microwave assistance, with comparable yields and higher product purity. nih.gov

Flow Chemistry Applications

Continuous flow chemistry offers enhanced safety, scalability, and control over reaction parameters compared to traditional batch processes. researchgate.net This technology is particularly advantageous for handling hazardous intermediates and for multi-step syntheses, where intermediates can be generated and consumed in a continuous stream without isolation ("telescoping"). nih.gov The synthesis of triazine derivatives has been successfully adapted to flow systems. For example, the generation of reactive intermediates like benzynes and their subsequent reaction with triazines has been demonstrated in photochemical flow reactors. researchgate.net Integrated flow systems that combine synthesis and purification have been developed, allowing for high-throughput synthesis of compound libraries. nih.gov

Solvent-Free and Atom-Economical Methodologies

Solvent-Free Synthesis

Conducting reactions without a solvent, or under solvent-free conditions, is a key principle of green chemistry. This approach reduces the environmental impact associated with solvent use and disposal. Several methods for the synthesis of 1,2,4-triazine derivatives have been developed that operate under solvent-free conditions. chimicatechnoacta.ru For instance, the ipso-substitution of a cyano group in 1,2,4-triazines with alcohols has been achieved without a solvent. chimicatechnoacta.ru Similarly, the synthesis of 1,2,4-triazoles, a related class of heterocycles, from N-tosylhydrazonyl chlorides and nitriles has been performed effectively in the absence of a solvent. researchgate.net These methods often involve simply grinding the reactants together or heating the mixture, leading to simpler work-up procedures and reduced waste.

Atom-Economical Methodologies

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.org Reactions with high atom economy are inherently more sustainable as they generate less waste. jocpr.comprimescholars.com Cycloaddition and condensation reactions, which are often used to construct the 1,2,4-triazine core, can be highly atom-economical. nih.gov The classic synthesis of 3,5,6-trisubstituted 1,2,4-triazines from a 1,2-dicarbonyl compound, an acid hydrazide, and ammonia (B1221849) (often from ammonium acetate) is an example of a condensation reaction where most atoms from the reactants are incorporated into the triazine ring and a water molecule is the primary byproduct. nih.gov Researchers are continuously developing new synthetic routes that maximize atom economy, such as domino annulation reactions that form multiple bonds in a single pot. rsc.org

Table 2: Green Chemistry Metrics in Triazine Synthesis

| Approach | Key Principle | Benefits |

|---|---|---|

| Microwave-Assisted | Rapid, uniform heating | Reduced reaction time, higher yields, increased purity. nih.govresearchgate.net |

| Flow Chemistry | Continuous processing | Enhanced safety, scalability, process control. researchgate.netnih.gov |

| Solvent-Free | Elimination of solvent | Reduced waste, simplified work-up, lower cost. chimicatechnoacta.runih.gov |

| Atom Economy | Maximize reactant incorporation | Minimized byproduct formation, resource efficiency. wikipedia.orgnih.gov |

Catalytic Transformations for Enhanced Efficiency

The use of catalysts is a fundamental pillar of green and efficient chemistry, as they can accelerate reactions, enable new transformations, and operate under milder conditions, often with high selectivity.

Several catalytic systems have been developed for the synthesis of 1,2,4-triazines and related heterocycles. Iron-catalyzed cyclization of aldehydes with an ammonium salt as the nitrogen source represents an atom-efficient and straightforward method for producing 1,3,5-triazines. rsc.org This approach uses an inexpensive and readily available catalyst and nitrogen source. rsc.org

For the synthesis of substituted 1,4-dihydrobenzo[e] researchgate.netchimicatechnoacta.runih.govtriazines, palladium on carbon (Pd/C) has been used as a catalyst for the oxidative cyclization of amidrazones. nih.gov In other transformations, the 1,2,4-triazole (B32235) anion has been identified as a highly effective acyl transfer catalyst for the aminolysis of esters, a reaction that is otherwise very slow. nih.gov This demonstrates the potential for using the triazole/triazine core itself as a catalytic motif.

The development of these catalytic methods provides more efficient and sustainable pathways to access the this compound scaffold and its analogues, avoiding stoichiometric reagents and harsh reaction conditions. organic-chemistry.org

Elucidation of Chemical Reactivity and Transformation Pathways of 6 Phenyl 3 Pyrrolidino 1,2,4 Triazine

Nucleophilic Reactivity at the 1,2,4-Triazine (B1199460) Core

The 1,2,4-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This characteristic makes the carbon atoms of the ring, particularly C3, C5, and C6, susceptible to attack by nucleophiles. This process typically proceeds through an addition-elimination mechanism involving a stable intermediate known as a Meisenheimer or σ-adduct. youtube.com

σ-Adduct Formation and Rearrangement Mechanisms

Nucleophilic attack on the 6-phenyl-1,2,4-triazine (B8721099) system generally occurs at the C5 position, which is the most electron-deficient carbon atom. This initial attack leads to the formation of a covalent σ-adduct. For instance, the reaction of 3-substituted-6-phenyl-1,2,4-triazines with the anion of phenylacetonitrile (B145931) results in the formation of a 5-(α-cyanobenzyl)-2,5-dihydro-1,2,4-triazine adduct. researchgate.net

These σ-adducts are key intermediates that can undergo several subsequent transformations. Depending on the reaction conditions and the nature of the substituents, the adduct can be rearomatized by the loss of a leaving group or undergo ring-opening or rearrangement. Studies on related 6-phenyl-1,2,4-triazines have shown that a σ-adduct formed at the C5 position can isomerize to a more thermodynamically stable C3-adduct before subsequent reactions occur. researchgate.net This isomerization is a critical step in reactions such as the amination of 3-chloro-6-phenyl-1,2,4-triazine, where the initial C5-adduct with ammonia (B1221849) rearranges to a C3-adduct, which then facilitates the displacement of the chloro group. researchgate.net

Table 1: Reactivity of 3-Substituted 6-Phenyl-1,2,4-triazines with Phenylacetonitrile Anion researchgate.net

| Initial Substituent (X at C3) | Solvent | Products Observed |

|---|---|---|

| SMe, SPh, SO2Ph | DMF | Ring transformation, Covalent addition (σ-adduct), Ipso-substitution |

Role of the Pyrrolidino Substituent in Nucleophilic Activation

The pyrrolidino group at the C3 position plays a significant dual role in the reactivity of the triazine core. As a strong electron-donating group (EDG) through resonance, it increases the electron density of the triazine ring. This has two main consequences:

Deactivation towards Nucleophilic Attack: The electron-donating nature of the pyrrolidino group generally reduces the electrophilicity of the triazine ring carbons, making nucleophilic aromatic substitution (SNAr) more difficult compared to triazines bearing electron-withdrawing groups.

Activation of Ring Nitrogens: Conversely, the increased electron density on the ring nitrogen atoms makes them more nucleophilic and more susceptible to reactions like alkylation or protonation. acs.org

Electrophilic Substitution and Functionalization of Phenyl and Pyrrolidino Moieties

Electrophilic aromatic substitution reactions on 6-phenyl-3-pyrrolidino-1,2,4-triazine are primarily directed towards the phenyl ring. The 1,2,4-triazine ring is a strongly electron-withdrawing and deactivating system, making the heterocyclic core itself highly resistant to electrophilic attack. youtube.com Consequently, functionalization occurs on the appended phenyl group. The pyrrolidino ring is an aliphatic amine and does not typically undergo electrophilic substitution under these conditions.

Regioselective Halogenation and Nitration

The 1,2,4-triazine moiety acts as a deactivating group, directing incoming electrophiles to the meta position of the phenyl ring. However, under strongly acidic conditions, the triazine ring can be protonated. This protonated species is even more strongly deactivating, which can lead to substitution at the para position. This phenomenon has been observed in related phenyl-substituted heterocycles like 1-phenylpyrazole, where reaction conditions dictate the site of substitution. cdnsciencepub.com

Halogenation: The reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) is expected to yield the meta-halogenated phenyl product. youtube.com Under radical conditions (e.g., NBS, light), substitution at the benzylic position is unlikely due to the absence of an appropriate benzylic hydrogen. libretexts.org

Nitration: Treatment with a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) is predicted to introduce a nitro group at the meta position of the phenyl ring. The strong deactivating effect of the triazine ring makes the reaction conditions more forcing than those required for benzene (B151609) itself. youtube.com

Table 2: Predicted Regioselectivity of Electrophilic Substitution on the Phenyl Ring

| Reaction | Reagents | Predicted Major Product | Rationale |

|---|---|---|---|

| Bromination | Br₂ / FeBr₃ | 6-(3-Bromophenyl)-3-pyrrolidino-1,2,4-triazine | Triazine is a meta-directing deactivator. |

| Nitration | HNO₃ / H₂SO₄ | 6-(3-Nitrophenyl)-3-pyrrolidino-1,2,4-triazine | Triazine is a meta-directing deactivator. youtube.com |

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions are generally unsuccessful on aromatic rings substituted with strongly deactivating groups. youtube.com The 1,2,4-triazine ring is a powerful deactivator, and therefore, both Friedel-Crafts acylation and alkylation of the phenyl ring in this compound are not expected to proceed under standard conditions. The Lewis acid catalyst (e.g., AlCl₃) would preferentially coordinate with the nitrogen atoms of the pyrrolidino or triazine moieties, further deactivating the entire system and inhibiting the reaction.

Cycloaddition Chemistry Involving the 1,2,4-Triazine Ring

One of the most significant and synthetically useful transformations of the 1,2,4-triazine ring is its participation in inverse-electron-demand Diels-Alder (IEDDA) reactions. acs.orgsigmaaldrich.com In these reactions, the electron-deficient 1,2,4-triazine acts as the diene, reacting with electron-rich dienophiles.

The reaction typically proceeds with cycloaddition across the C3 and C6 positions of the triazine ring. This is followed by a retro-Diels-Alder reaction that extrudes a molecule of dinitrogen (N₂), leading to the formation of a substituted pyridine (B92270) ring. youtube.com

The substituents on the 1,2,4-triazine ring significantly influence the rate and feasibility of the IEDDA reaction.

Electron-donating groups , such as the pyrrolidino group at C3, decrease the reactivity of the triazine as a diene by raising the energy of its Lowest Unoccupied Molecular Orbital (LUMO).

Electron-withdrawing groups increase the reactivity.

The phenyl group at C6 can sterically hinder the approach of the dienophile. researchgate.net

Despite the deactivating effect of the pyrrolidino group, these cycloadditions can often be achieved with highly reactive dienophiles such as enamines, ynamines, or strained alkenes (e.g., norbornadiene). youtube.comnih.gov Another important transformation is the 1,3-dipolar cycloaddition of triazinium ylides (formed by N-alkylation of the triazine) with dipolarophiles, which provides a direct route to fused heterocyclic systems like pyrrolo[2,1-f] researchgate.netacs.orgnih.govtriazines. acs.orgmdpi.com

Table 3: Representative Cycloaddition Reactions of the 1,2,4-Triazine System

| Reaction Type | Reactant Partner | Intermediate | Final Product Type |

|---|---|---|---|

| IEDDA | Enamine/Ynamine | Bicyclic adduct | Pyridine (after N₂ extrusion) nih.gov |

| IEDDA | Strained Alkyne | Bicyclic adduct | Pyridine (after N₂ extrusion) researchgate.net |

Exploration of Dienophile and Diene Characteristics

The 1,2,4-triazine ring system is characterized by its electron-deficient nature, which imparts it with the ability to act as a diene in inverse-electron-demand Diels-Alder reactions. In the case of this compound, the electronic character of the triazine core is modulated by its substituents. The phenyl group at the C6 position exerts a modest electronic influence, while the pyrrolidino group at the C3 position acts as a strong electron-donating group. This donation of electron density into the triazine ring can decrease its reactivity as a diene compared to unsubstituted or electron-withdrawing group-substituted 1,2,4-triazines.

Mechanistic Investigations of Tandem Cycloaddition-Cycloreversion Processes

A hallmark of 1,2,4-triazine chemistry is its participation in tandem cycloaddition-cycloreversion reactions, often referred to as Diels-Alder/retro-Diels-Alder sequences. This process provides a powerful method for the synthesis of other heterocyclic systems, particularly substituted pyridines.

The mechanism proceeds as follows:

Inverse-Electron-Demand Diels-Alder Reaction: this compound, acting as the electron-deficient diene, reacts with an electron-rich dienophile (e.g., a strained alkene like norbornene or an enamine). The cycloaddition occurs across the C5-N2 positions of the triazine ring to form a bicyclic adduct.

Cycloreversion (Retro-Diels-Alder): The initially formed adduct is often unstable and readily undergoes a cycloreversion process. This step involves the extrusion of a stable small molecule, most commonly dinitrogen (N₂).

Aromatization: The loss of N₂ leads to the formation of a dihydropyridine (B1217469) intermediate, which then aromatizes to yield a substituted pyridine derivative.

This reaction sequence effectively replaces the N1-N2 fragment of the triazine with a two-carbon unit from the dienophile, transforming the this compound scaffold into a new, highly substituted pyridine ring. The regiochemistry of the final product is dictated by the substitution pattern of both the triazine and the dienophile.

Redox Chemistry and Derivatives

Oxidation Pathways to N-Oxides and Other Oxidized Forms

The nitrogen atoms within the this compound ring are susceptible to oxidation, leading to the formation of N-oxides. The position of oxidation is influenced by the electronic effects of the substituents. The 1,2,4-triazine ring has three nitrogen atoms (N1, N2, and N4) that can potentially be oxidized. The electron-donating pyrrolidino group at C3 increases the electron density at the adjacent N2 and N4 positions, making them more nucleophilic and thus more susceptible to electrophilic oxidation compared to N1.

Common oxidizing agents used for the N-oxidation of nitrogen heterocycles include hydrogen peroxide in acetic acid (H₂O₂/HOAc), meta-chloroperoxybenzoic acid (mCPBA), and hydrogen fluoride-acetonitrile (HOF-CH₃CN). nih.gov The reaction of this compound with such reagents would likely yield a mixture of N-oxides, with the N4-oxide potentially being a major product due to its position relative to the electron-donating group. researchgate.net These N-oxide derivatives can serve as valuable intermediates for further functionalization, as the N-oxide group activates the heterocyclic ring for nucleophilic substitution reactions. nih.govsigmaaldrich.com

Reduction Strategies and Hydride Additions

The reduction of the 1,2,4-triazine ring can be achieved using various reducing agents, leading to dihydro- or tetrahydro-1,2,4-triazine derivatives. Common methods include catalytic hydrogenation or the use of hydride-donating reagents like sodium borohydride (B1222165) (NaBH₄). nih.gov

The regioselectivity of hydride addition to the this compound ring is governed by the electronic and steric properties of the molecule. The C5 and C6 positions of the 1,2,4-triazine ring are generally the most electron-deficient carbons and thus are primary sites for nucleophilic attack by a hydride ion. Studies on related 1,2,3-triazines have shown that hydride addition from NaBH₄ can occur at the C6 position. nih.gov For this compound, attack at C5 would also be sterically accessible. The resulting dihydrotriazine intermediates can, in some cases, be isolated or may undergo further reduction or rearrangement depending on the reaction conditions. These reduced derivatives offer access to a different chemical space of saturated and partially saturated heterocyclic compounds.

Metal-Mediated Cross-Coupling Reactions for Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of heterocyclic compounds. nih.gov To utilize these methods for modifying this compound, a precursor bearing a suitable leaving group, such as a halogen (Cl, Br, I) or a triflate (OTf), is typically required. The derivatization would likely target the C5 position, as halogenation of the 1,2,4-triazine ring often occurs at this site.

Suzuki, Negishi, and Sonogashira Coupling Strategies

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. nih.govresearchgate.net A hypothetical 5-bromo-6-phenyl-3-pyrrolidino-1,2,4-triazine could be coupled with a wide variety of aryl or vinyl boronic acids to introduce new carbon-carbon bonds at the C5 position. acs.org Typical conditions involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base like K₂CO₃, Cs₂CO₃, or K₃PO₄ in a solvent system such as toluene/water or dioxane. nih.govnih.gov

| Reactant 1 (Triazine) | Reactant 2 (Boronic Acid) | Catalyst/Ligand | Base | Solvent | Yield | Reference |

| 3-Halo-1,2,4-benzotriazine 1-oxide | Cyclopropylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene/Water | Moderate | nih.gov |

| 6-Bromo- nih.govnumberanalytics.comrsc.org-triazinylpyridine | Indole-boronic acid | Pd₂(dba)₃ / XantPhos | Cs₂CO₃ | Dioxane | High (up to 85%) | nih.gov |

| 6-Chloro-2,4-diaminotriazine | Aryl boronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | Moderate | researchgate.net |

Negishi Coupling: The Negishi coupling reaction pairs an organozinc reagent with an organic halide or triflate, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.orgnumberanalytics.com This reaction is known for its high functional group tolerance and reactivity. organic-chemistry.org A 5-halo-6-phenyl-3-pyrrolidino-1,2,4-triazine could be coupled with various alkyl-, vinyl-, or arylzinc reagents. nih.gov The reaction is typically catalyzed by complexes like Pd(PPh₃)₄ or Ni(dppe)Cl₂ in a solvent such as THF or DMF. numberanalytics.comwikipedia.org

| Reactant 1 (Halide) | Reactant 2 (Organozinc) | Catalyst | Solvent | Temperature | Yield | Reference |

| Aryl/Vinyl Halides | Organozinc Halides | Pd(0) or Ni(0) | THF, DMF | Room Temp - High | Varies | numberanalytics.comwikipedia.org |

| (Hetero)aryl Chlorides | Alkyl/Arylzinc Reagents | Ni-NHC Complexes | THF | Room Temp | High | organic-chemistry.org |

| Aryl Chlorides/Triflates | In situ generated Zinc Reagents | Pd(dba)₂ / Ligand | THF | 65 °C | High | organic-chemistry.org |

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nrochemistry.comwikipedia.org This reaction is co-catalyzed by palladium and copper complexes. rsc.org Coupling a 5-halo-6-phenyl-3-pyrrolidino-1,2,4-triazine with various terminal alkynes would yield 5-alkynyl-substituted triazines, which are versatile intermediates for further synthesis. rsc.org Standard conditions employ a palladium catalyst like Pd(PPh₃)₂Cl₂, a copper(I) co-catalyst such as CuI, and an amine base (e.g., triethylamine (B128534) or diisopropylamine) which can also serve as the solvent. nrochemistry.com Copper-free Sonogashira protocols have also been developed. rsc.org

| Reactant 1 (Halide) | Reactant 2 (Alkyne) | Catalyst System | Base/Solvent | Temperature | Yield | Reference |

| Aryl Halide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine/THF | Room Temp | High | nrochemistry.com |

| 3-Bromo-6-methyl-1,2,4,5-tetrazine | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N/THF | Room Temp | High | rsc.org |

| α,β-Unsaturated Triazine Esters | Terminal Alkynes | NHC-Pd(II)-Allyl | MeCN (base-free) | 50 °C | High | mdpi.com |

Functional Group Tolerance and Catalyst Optimization

The chemical reactivity and transformation of this compound are significantly influenced by the choice of catalyst and the tolerance of various functional groups on the reacting partners. The optimization of reaction conditions, particularly for palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination and Suzuki coupling, is crucial for achieving high yields and selectivity. These transformations are pivotal in the synthesis and further functionalization of the this compound scaffold and its analogues.

The Buchwald-Hartwig amination is a key method for forming the C-N bond between an aryl halide and an amine, a critical step in the synthesis of compounds like this compound from a halogenated precursor. The efficiency of this reaction is highly dependent on the selection of the palladium source, ligand, and base. Commonly used palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and various palladacycle precatalysts. wuxiapptec.com The choice of ligand is particularly critical, with bulky, electron-rich phosphine ligands such as XPhos and Xantphos often being employed to facilitate the catalytic cycle. wuxiapptec.com The reactivity order for the aryl halide partner generally follows the trend of I > Br > OTf > Cl. wuxiapptec.com

For instance, in the amination of aryl chlorides and bromides, the development of specific ligands has enabled reactions to proceed under milder conditions and with a broader substrate scope. organic-chemistry.org The choice of base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), also plays a significant role in the reaction's success. researchgate.net

The functional group tolerance of these reactions is a critical consideration in synthetic design. Palladium-catalyzed aminations have been shown to tolerate a wide range of functional groups on both the amine and aryl halide partners. acs.org However, the presence of certain groups can influence reaction outcomes. For example, in the context of related 3-amino-1,2,4-triazine derivatives, the electronic nature of substituents on the aryl partner can affect reaction efficiency. nih.gov

Catalyst optimization studies often involve screening various combinations of ligands, palladium sources, and bases to identify the optimal conditions for a specific transformation. The following tables summarize typical findings from such optimization studies for reactions analogous to the synthesis and transformation of this compound.

Table 1: Catalyst System Optimization for Buchwald-Hartwig Amination of Aryl Halides with Amines

| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | XPhos | NaOt-Bu | Toluene | 100 | High |

| 2 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 110 | Moderate to High |

| 3 | [Pd(cinnamyl)Cl]₂ | Mor-DalPhos | K₃PO₄ | t-BuOH/H₂O | 80 | High |

| 4 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | Reflux | Moderate |

| 5 | PdCl₂(PPh₃)₂ | - | NaOt-Bu | THF | 65 | Low to Moderate |

This table presents a generalized summary based on literature for Buchwald-Hartwig aminations of various aryl halides. The specific yields are highly dependent on the exact substrates used.

The Suzuki coupling, another powerful palladium-catalyzed reaction, is used to form C-C bonds between an organoboron compound and an aryl or vinyl halide. This reaction is instrumental in introducing or modifying the phenyl group at the 6-position of the triazine ring. Similar to the Buchwald-Hartwig reaction, the choice of catalyst, ligand, and base is paramount for a successful transformation.

Studies on the Suzuki coupling of related heterocyclic systems have demonstrated that the reaction can tolerate a variety of functional groups. For example, the coupling of arylboronic acids with halogenated heterocycles has been shown to be compatible with esters, ketones, and nitro groups on the boronic acid partner.

Table 2: Functional Group Tolerance in Suzuki Coupling of Arylboronic Acids with Halogenated Heterocycles

| Entry | Arylboronic Acid Substituent | Halogenated Heterocycle | Catalyst System | Yield (%) |

| 1 | 4-Methoxy | 2-Chloropyrimidine | Pd(PPh₃)₄ / K₂CO₃ | Good |

| 2 | 3-Acetyl | 2-Bromopyridine | Pd(dppf)Cl₂ / Na₂CO₃ | Good |

| 3 | 4-Trifluoromethyl | 2-Chloropyrazine | Pd(OAc)₂ / SPhos / K₃PO₄ | High |

| 4 | 2-Methyl | 3-Iodoquinoline | Pd(PPh₃)₄ / Na₂CO₃ | Moderate |

| 5 | 4-Formyl | 5-Bromopyrimidine | Pd(dppf)Cl₂ / K₂CO₃ | Good |

This table is a representative summary from literature on Suzuki couplings of various heterocyclic systems and is intended to illustrate general functional group tolerance.

Theoretical and Computational Chemistry of 6 Phenyl 3 Pyrrolidino 1,2,4 Triazine

Electronic Structure and Aromaticity Calculations

The electronic behavior of a molecule is fundamental to its chemical properties. Calculations of electronic structure and aromaticity reveal how electrons are distributed within the molecule and the degree of stabilization conferred by its cyclic systems.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. mdpi.com By approximating the many-electron Schrödinger equation, DFT calculations can determine the shapes, energies, and compositions of molecular orbitals (MOs), which are crucial for understanding chemical bonding and reactivity. For 6-Phenyl-3-pyrrolidino-1,2,4-triazine, a typical DFT study would be performed using a functional like B3LYP with a basis set such as 6-311+G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. researchgate.netresearchgate.net

Such calculations would yield a detailed map of the molecule's MOs. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The analysis would likely show that the HOMO is primarily localized on the electron-rich pyrrolidine (B122466) and triazine moieties, reflecting their electron-donating character. Conversely, the LUMO would likely be distributed across the electron-deficient 1,2,4-triazine (B1199460) and phenyl rings, indicating their capacity to accept electrons.

Interactive Data Table: Illustrative Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Primary Localization |

| LUMO+1 | -0.85 | Phenyl Ring, Triazine Ring |

| LUMO | -1.54 | Triazine Ring, Phenyl Ring |

| HOMO | -6.21 | Pyrrolidine Ring, Triazine N-atoms |

| HOMO-1 | -6.89 | Phenyl Ring, Pyrrolidine Ring |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the HOMO and LUMO. The energy and localization of these orbitals can predict a molecule's behavior as an electrophile or a nucleophile.

HOMO Energy : The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons. A higher HOMO energy suggests stronger nucleophilic character. For this compound, the pyrrolidine group would significantly raise the HOMO energy, making the molecule a potent electron donor.

LUMO Energy : The energy of the LUMO relates to the electron affinity and indicates the molecule's ability to accept electrons. A lower LUMO energy suggests stronger electrophilic character. The nitrogen-rich triazine ring lowers the LUMO energy, making it susceptible to nucleophilic attack.

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A small gap suggests high polarizability and chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Based on similar triazine systems, the HOMO-LUMO gap for this molecule would be expected to be moderately small, indicating a reactive species. researchgate.net

Interactive Data Table: Illustrative FMO-Based Reactivity Descriptors

| Parameter | Definition | Illustrative Value | Interpretation |

| EHOMO | Energy of Highest Occupied MO | -6.21 eV | Good electron-donating ability |

| ELUMO | Energy of Lowest Unoccupied MO | -1.54 eV | Good electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.67 eV | High chemical reactivity, low kinetic stability |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.88 eV | Overall ability to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.34 eV | Resistance to change in electron distribution |

Aromaticity is a key concept describing the enhanced stability of certain cyclic, planar molecules with delocalized π-electrons. For this compound, both the phenyl and triazine rings can be assessed for aromatic character.

Nucleus-Independent Chemical Shift (NICS) : NICS is a common method for quantifying aromaticity. It involves calculating the magnetic shielding at the center of a ring (or just above it). A negative NICS value (e.g., NICS(1)zz < 0) indicates a diatropic ring current, which is a hallmark of aromaticity. The phenyl ring would be expected to show a strongly negative NICS value, confirming its aromaticity. The 1,2,4-triazine ring, being a π-deficient heterocycle, would likely exhibit a less negative or even slightly positive NICS value, indicating weaker aromatic or non-aromatic character.

Harmonic Oscillator Model of Aromaticity (HOMA) : This index evaluates aromaticity based on the geometric parameter of bond length alternation. A HOMA value close to 1 indicates a highly aromatic system with uniform bond lengths, while a value close to 0 suggests a non-aromatic, localized system. The phenyl ring would have a HOMA value near 1, whereas the triazine ring's value would be lower due to the influence of the different heteroatoms.

Ring current analysis visualizes the flow of π-electrons under an external magnetic field. An aromatic system sustains a diatropic (clockwise) ring current, which is responsible for the characteristic deshielding of protons outside the ring in NMR spectroscopy.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static. Substituents can rotate around single bonds, leading to different spatial arrangements called conformers. Understanding the preferred conformations and the energy barriers between them is vital for predicting molecular shape and interactions.

For this compound, the primary sources of conformational flexibility are the rotation around the C-C bond connecting the phenyl and triazine rings and the puckering of the five-membered pyrrolidine ring.

A potential energy surface (PES) scan would be performed by systematically rotating the dihedral angle between the phenyl and triazine rings. This would identify the lowest-energy (most stable) conformers. It is expected that the most stable conformer would feature a non-planar arrangement, where the phenyl ring is twisted relative to the triazine ring to minimize steric hindrance. A fully planar conformation would likely be a high-energy transition state. The pyrrolidine ring typically adopts an "envelope" or "twist" pucker, and calculations would determine which is more favorable and the energy barrier for interconversion.

Interactive Data Table: Illustrative Relative Energies of Conformers

| Conformer | Phenyl-Triazine Dihedral Angle | Pyrrolidine Pucker | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Conformer 1 (Global Minimum) | ~45° | Envelope | 0.00 | 75.3 |

| Conformer 2 | ~45° | Twist | 0.55 | 24.1 |

| Transition State 1 | 0° (Planar) | Envelope | 3.10 | <0.1 |

| Transition State 2 | 90° (Perpendicular) | Envelope | 1.85 | 0.6 |

The presence of a solvent can significantly influence conformational preferences. Molecular dynamics (MD) simulations or implicit solvation models (like the Polarizable Continuum Model, PCM) can be used to study these effects. An MD simulation places the molecule in a box of explicit solvent molecules (e.g., water) and simulates their movements over time, providing insight into how solvent interactions affect the solute's structure.

In a polar solvent like water, conformations with a larger dipole moment might be preferentially stabilized. For this compound, solvation could potentially lower the energy barrier for rotation of the phenyl group and might favor a slightly different twist angle compared to the gas phase due to hydrogen bonding interactions with the triazine nitrogen atoms.

Mechanistic Computational Studies of Synthetic Transformations and Reactivity

Computational chemistry provides powerful tools for investigating the reaction mechanisms of this compound. By modeling the interactions between molecules at an electronic level, researchers can gain detailed insights into the pathways of synthetic transformations and the intrinsic reactivity of the triazine core. These studies are crucial for understanding reaction outcomes and for designing new synthetic routes.

Transition State Characterization and Reaction Pathway Elucidation

The reactivity of 1,2,4-triazine systems, particularly those bearing substituents at the 3- and 6-positions like this compound, is often dominated by their susceptibility to nucleophilic attack. The electron-deficient nature of the triazine ring facilitates reactions that are otherwise challenging in benzene-like aromatic systems. Computational studies, primarily using Density Functional Theory (DFT), are instrumental in elucidating the complex mechanisms involved, such as nucleophilic aromatic substitution (SNAr) or the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) pathway.

For this compound, theoretical studies can map out the potential energy surface for reactions with various nucleophiles. The carbon atoms of the triazine ring, especially C-3, C-5, and C-6, are the primary sites for initial nucleophilic attack. Computational models can predict the preferred site of attack by calculating the energies of the corresponding intermediates (σ-adducts or Meisenheimer complexes).

The elucidation of a reaction pathway involves the following computational steps:

Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state (TS), which represents the highest energy point along the reaction coordinate. The TS is a saddle point on the potential energy surface, with one imaginary frequency corresponding to the motion along the reaction path.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located and verified, IRC calculations are performed to confirm that this TS correctly connects the intended reactants and products, thereby mapping the entire reaction pathway.

For instance, in a reaction involving a nucleophile, DFT calculations can distinguish between a direct substitution at the C-3 position and a more complex ANRORC mechanism, which might involve initial attack at C-5, followed by cleavage of the N4-C5 bond, and subsequent recyclization to form a new heterocyclic system researchgate.net.

Kinetic and Thermodynamic Aspects of Reactions

Beyond mapping the reaction pathway, computational chemistry allows for the quantitative analysis of the kinetic and thermodynamic factors that govern a reaction. By calculating the Gibbs free energies (G) of all stationary points (reactants, transition states, intermediates, and products) on the potential energy surface, both the feasibility and the rate of a reaction can be predicted.

Kinetic Control: The rate of a reaction is determined by its activation energy (ΔG‡ = GTS - Greactants), which is the energy barrier that must be overcome. By comparing the activation energies for competing reaction pathways, the kinetically favored product—the one that is formed fastest—can be identified. For example, the nucleophilic attack on the 6-phenyl-1,2,4-triazine (B8721099) core could occur at different positions, each with its own transition state and activation energy. Computational analysis can reveal which pathway has the lowest barrier and is therefore most likely to occur under kinetically controlled conditions.

The table below illustrates hypothetical computed energy values for two competing reaction pathways for a generic nucleophilic substitution on a 1,2,4-triazine core.

| Parameter | Pathway A (e.g., Attack at C-5) | Pathway B (e.g., Attack at C-3) |

|---|---|---|

| Activation Energy (ΔG‡, kcal/mol) | +22.5 | +28.1 |

| Reaction Free Energy (ΔGrxn, kcal/mol) | -15.3 | -10.8 |

Based on this hypothetical data, Pathway A is both kinetically (lower activation energy) and thermodynamically (more negative reaction free energy) favored over Pathway B.

Prediction of Spectroscopic Properties and Spectral Interpretation

Computational quantum chemistry is an indispensable tool for predicting and interpreting the spectroscopic properties of molecules like this compound. Theoretical calculations can provide detailed information that aids in structure elucidation and in understanding the electronic behavior of the compound.

Theoretical NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure determination. The prediction of 1H and 13C NMR chemical shifts using computational methods has become a routine and highly valuable procedure. The most common method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically employed with DFT functionals like B3LYP. nih.gov

The process involves:

Optimizing the molecular geometry of this compound at a chosen level of theory.

Performing a GIAO calculation on the optimized structure to compute the absolute magnetic shielding tensors for each nucleus.

Referencing the calculated shielding values to the computed shielding of a standard compound (e.g., Tetramethylsilane, TMS) to obtain the chemical shifts (δ).

These predicted shifts can be compared directly with experimental data to confirm structural assignments, assign specific resonances to individual atoms, and understand how electronic effects within the molecule influence the chemical shifts. DFT methods can often predict 1H chemical shifts with a root-mean-square error of 0.2–0.4 ppm. nih.gov

Below is a table of hypothetical, yet plausible, DFT-predicted NMR chemical shifts for this compound, illustrating the type of data generated from such a study.

| Atom Type | Atom Position | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| 13C | Triazine C-3 | 163.5 |

| 13C | Triazine C-5 | 155.2 |

| 13C | Triazine C-6 | 158.9 |

| 13C | Phenyl C-ipso | 134.1 |

| 13C | Pyrrolidine C-α | 48.7 |

| 13C | Pyrrolidine C-β | 25.1 |

| 1H | Triazine H-5 | 9.21 |

| 1H | Phenyl H-ortho | 8.35 |

| 1H | Phenyl H-meta/para | 7.50 - 7.65 |

| 1H | Pyrrolidine H-α | 3.68 |

| 1H | Pyrrolidine H-β | 2.05 |

UV-Vis Absorption and Luminescence Property Calculations

The electronic properties, including UV-Vis absorption and potential luminescence, of this compound can be effectively studied using Time-Dependent Density Functional Theory (TD-DFT). d-nb.infonih.gov These calculations provide insights into the electronic transitions that occur when the molecule absorbs light.

The key parameters obtained from TD-DFT calculations are:

Excitation Energies (E): The energy required to promote an electron from a lower-energy occupied orbital to a higher-energy unoccupied orbital. This is directly related to the absorption wavelength (λmax).

Oscillator Strength (f): A dimensionless quantity that represents the probability of a given electronic transition. Transitions with high oscillator strengths correspond to intense absorption bands in the experimental spectrum.

Transition Character: Analysis of the molecular orbitals involved in the transition (e.g., Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) reveals its nature, such as a π → π* or n → π* transition. researchgate.netresearchgate.net This is crucial for understanding the photophysical behavior of the molecule.

For this compound, calculations would likely reveal intense π → π* transitions associated with the phenyl-triazine conjugated system and weaker n → π* transitions involving the lone pairs on the nitrogen atoms of the triazine ring. The pyrrolidino group, as an electron-donating substituent, would be expected to influence the energies of the molecular orbitals and thus the position of the absorption maxima. These calculations can also help in understanding potential intramolecular charge transfer (ICT) character in the excited state. rsc.org

A hypothetical summary of TD-DFT results is presented below.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |

|---|---|---|---|---|

| S0 → S1 | 385 | 0.08 | HOMO → LUMO | n → π* / ICT |

| S0 → S2 | 310 | 0.55 | HOMO-1 → LUMO | π → π |

| S0 → S3 | 265 | 0.42 | HOMO → LUMO+1 | π → π |

These theoretical results provide a framework for interpreting experimental spectra and understanding the fundamental electronic structure and photophysical properties of the molecule.

Mechanistic Research on Molecular Interactions and Structure Activity Relationships Non Clinical Focus

Molecular Recognition and Binding Mode Analysis

Molecular recognition is a critical process governing the interaction of a ligand, such as a 1,2,4-triazine (B1199460) derivative, with its biological target. This recognition is dictated by the three-dimensional structure of both the ligand and the binding site of the protein, as well as the non-covalent interactions that form between them.

In silico molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For various 1,2,4-triazine derivatives, molecular docking studies have been instrumental in elucidating their potential mechanisms of action by identifying key interactions with the active sites of biological targets. For instance, studies on other 1,2,4-triazine derivatives have shown that the triazine ring can act as a crucial scaffold, positioning other functional groups for optimal interaction with a receptor. nih.gov The phenyl and pyrrolidino moieties of 6-Phenyl-3-pyrrolidino-1,2,4-triazine would be expected to play significant roles in its binding orientation and affinity.

The stability of a ligand-protein complex is determined by a variety of non-covalent interactions. For the 1,2,4-triazine scaffold, key interactions often include:

Hydrogen Bonding: The nitrogen atoms within the 1,2,4-triazine ring can act as hydrogen bond acceptors, forming critical interactions with amino acid residues in a protein's binding pocket. nih.gov

Hydrophobic Interactions: The phenyl group at the 6-position is a significant hydrophobic moiety. This group would likely interact with hydrophobic pockets within a target protein, contributing to binding affinity.

Pi-Stacking: The aromatic nature of the phenyl ring allows for potential π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity.

Based on the analysis of other bioactive 1,2,4-triazine compounds, a hypothetical pharmacophore for derivatives like this compound would likely include:

A hydrogen bond acceptor feature associated with the nitrogen atoms of the triazine ring.

A hydrophobic/aromatic feature corresponding to the 6-phenyl group.

A hydrophobic feature associated with the 3-pyrrolidino group.

The relative spatial arrangement of these features would be critical for specific receptor recognition.

Scaffold hopping and bioisosteric replacement are medicinal chemistry strategies used to design new compounds with improved properties by replacing a core structure or functional groups with others that have similar steric and electronic properties. nih.gov For the 1,2,4-triazine scaffold, potential bioisosteric replacements could include other heterocyclic systems like pyrimidines or pyridazines. The phenyl group could be substituted with other aromatic or heteroaromatic rings to explore different binding interactions. The pyrrolidine (B122466) ring could be replaced with other cyclic or acyclic amines to modulate solubility, basicity, and binding interactions.

Enzymatic Inhibition Mechanisms at the Molecular Level (if applicable)

While there is no specific information on the enzymatic inhibition of this compound, many 1,2,4-triazine derivatives have been investigated as inhibitors of various enzymes, particularly kinases. nih.gov The mechanism of inhibition for such compounds is often competitive, where the triazine derivative competes with the endogenous ligand (e.g., ATP in the case of kinases) for binding to the active site. The interactions described above, such as hydrogen bonding and hydrophobic interactions, are crucial for the compound's ability to occupy the active site and block the enzyme's function.

Characterization of Binding Sites and Key Residues

While specific binding site characterization for this compound is not extensively detailed in publicly available literature, research on analogous 1,2,4-triazine derivatives provides significant insights into how this structural class interacts with protein targets. These studies often employ techniques like in silico docking, mutagenesis, and X-ray crystallography to identify key interactions.

For instance, in the context of G-protein-coupled receptor 84 (GPR84) antagonists, the 1,2,4-triazine ring and its substituents are shown to occupy distinct pockets within the receptor. Docking models suggest that the 5- and 6-aryl substituents of the triazine ring are oriented towards the second extracellular loop (ECL2) of the receptor. nih.gov

In studies of 1,2,4-triazine derivatives as adenosine (B11128) A2A receptor antagonists, the molecules have been observed to bind deep within the orthosteric binding cavity. nih.gov X-ray crystallography of compounds bound to the receptor revealed that the amino-triazine core establishes crucial hydrogen bonds with specific residues, such as Asn2536.55. nih.gov The phenyl substituent at the C5 position of the triazine core typically occupies a hydrophobic pocket lined by residues including Leu843.32, Leu853.33, Met1775.38, Asn1815.42, Trp2466.48, Leu2496.51, and His2506.52. youtube.com Furthermore, interactions with Phe168 and Met2707.35 on opposite sides of the core contribute to the binding. youtube.com

Similarly, research on pyrrolo[2,1-f] nih.govnih.govnih.govtriazine-based inhibitors targeting VEGFR-2 has identified hydrogen-bond interactions between the N1 of the pyrrolotriazine ring and the amide-NH of Cys919 in the hinge region of the adenine (B156593) binding pocket, indicating these inhibitors act as ATP competitive agents. youtube.com

For human d-amino acid oxidase (h-DAAO) inhibitors with a 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold, molecular docking and dynamics simulations have identified four critical residues (Gly313, Arg283, Tyr224, and Tyr228) that interact with the inhibitor. nih.gov The stability of these inhibitors at the binding site is further enhanced by hydrogen bonds formed by the triazine structure and hydrophobic interactions with residues like Leu51, His217, Gln53, and Leu215. nih.govshd-pub.org.rs

These examples from related 1,2,4-triazine derivatives underscore the importance of specific amino acid residues in defining the binding affinity and orientation of this class of compounds within various protein targets.

Modes of Enzyme Modulation (e.g., competitive, allosteric)

The mode of enzyme or receptor modulation by 1,2,4-triazine derivatives can vary depending on the specific compound and its target.

Competitive Inhibition: Many 1,2,4-triazine derivatives have been identified as competitive inhibitors. This mode of inhibition occurs when the inhibitor molecule is structurally similar to the natural substrate and competes for the same active site on the enzyme. libretexts.orglibretexts.org By binding to the active site, the competitive inhibitor prevents the substrate from binding, thereby reducing the enzyme's activity. libretexts.org This type of inhibition can often be overcome by increasing the concentration of the substrate. quora.com For example, a novel triazine derivative was reported as a competitive antagonist for the GPR84 receptor. nih.gov Similarly, docking studies of certain pyrrolo[2,1-f] nih.govnih.govnih.govtriazine derivatives suggest they act as ATP competitive inhibitors of VEGFR-2 by binding to the adenine binding pocket. youtube.com

Allosteric Modulation: Allosteric modulation, including allosteric inhibition, is another mechanism through which triazine compounds can exert their effects. quora.com In this case, the inhibitor binds to a site on the enzyme that is distinct from the active site, known as an allosteric site. libretexts.orgquora.com This binding event induces a conformational change in the enzyme, which in turn alters the shape of the active site and reduces its affinity for the substrate. libretexts.org Unlike competitive inhibition, allosteric inhibition cannot typically be surmounted by increasing the substrate concentration. quora.com Some forms of non-competitive inhibition are a type of allosteric inhibition. quora.com

The specific mode of enzyme modulation for this compound has not been definitively established in the reviewed literature. However, the documented competitive and allosteric mechanisms for other 1,2,4-triazine derivatives suggest that this compound could potentially act through either of these pathways, depending on the biological target.

Structure-Activity Relationship (SAR) Studies for Triazine Scaffolds

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For the 1,2,4-triazine scaffold, extensive SAR studies have been conducted to optimize potency and other pharmacological properties. nih.govnih.gov

Elucidation of Substituent Effects on Molecular Function

The biological activity of 1,2,4-triazine derivatives is highly dependent on the nature and position of substituents on the triazine ring.

In the development of GPR84 antagonists based on a 1,2,4-triazine scaffold, it was found that the aryl substituents at the 5- and 6-positions of the triazine ring bind in distinct pockets. nih.govnih.gov Initial studies with symmetrical 3-methylindole-5,6-trisubstituted 1,2,4-triazines showed that anisole (B1667542) groups at the 5- and 6-positions were favorable. nih.gov Substitution of these anisole rings with halides resulted in a decrease in activity that was dependent on the size of the halogen atom. nih.gov

For adenosine A2A receptor antagonists, SAR studies focused on the substitution of the A and B rings of the 1,2,4-triazine core. nih.gov Modeling suggested that a hydrogen bond acceptor at the para position of ring A would be beneficial for interaction with His2787.43. nih.gov This was complemented by the addition of lipophilic substituents on the same ring to interact with Ile662.64 and Ser2777.42. nih.gov

In a series of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives, lead optimization studies were conducted to enhance their properties. nih.gov One particular analog, 3-(3-(3-chlorphenyl)pyrolidin-1-yl)-1,2,4-triazin-6-amine, demonstrated notable activity. nih.gov

The following table summarizes some of the observed substituent effects on the molecular function of 1,2,4-triazine derivatives based on published research.

| Scaffold/Target | Position of Substitution | Substituent Modification | Effect on Activity | Reference |

| 3-methylindole-5,6-trisubstituted 1,2,4-triazines (GPR84 Antagonists) | 5- and 6-positions | Substitution of anisole with halides | Decreased activity (size-dependent) | nih.gov |

| 1,2,4-triazine derivatives (Adenosine A2A Antagonists) | Ring A (para position) | Introduction of a hydrogen bond acceptor | Potentially beneficial for interaction with His2787.43 | nih.gov |

| 1,2,4-triazine derivatives (Adenosine A2A Antagonists) | Ring A | Addition of lipophilic groups | Interaction with Ile662.64 and Ser2777.42 | nih.gov |

| 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines | Pyrrolidinyl and aryl groups | Varied substitutions | Led to the identification of potent analogs | nih.gov |

These examples highlight how systematic modifications to the substituents on the 1,2,4-triazine scaffold can significantly impact molecular function and provide a rational basis for the design of more potent and selective compounds.

Development of Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are valuable tools in drug discovery for predicting the activity of new compounds and for understanding the key structural features that determine potency. nih.gov

The development of QSAR models typically involves calculating a set of molecular descriptors for a series of compounds and then using statistical methods, such as multiple linear regression, to build a predictive model. nih.gov Several QSAR studies have been performed on 1,2,4-triazine derivatives, demonstrating the utility of this approach for this class of compounds.

For example, a 3D-QSAR study was conducted on a series of 37 human d-amino acid oxidase (h-DAAO) inhibitors based on a 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold. nih.gov This study utilized comparative molecular field analysis (CoMFA) and comparative molecular similarity index analysis (CoMSIA) to build models with good predictive ability. nih.gov The resulting contour maps from these models provided insights into the relationship between structural features and inhibitory activity. nih.gov

Another QSAR study focused on 1,2,4-triazine-3(2H)-one derivatives as tubulin inhibitors. nih.gov This study employed principal component analysis (PCA) to analyze quantitative characteristics of the substituted triazines and establish a structure-activity link. nih.gov

A more general QSAR study on 62 triazine derivatives used quantum chemical and energy descriptors such as heat of formation, steric energy, and total energy to predict their biological activity. nih.gov The best model developed showed a high regression coefficient, indicating a strong correlation between the chosen descriptors and the observed activity. nih.gov

The development of robust QSAR models for heterocyclic compounds like 1,2,4-triazines can significantly reduce the time and cost associated with the discovery of new therapeutic agents by allowing for the virtual screening of large compound libraries. nih.gov

The following table provides an overview of some QSAR models developed for triazine derivatives.

| Triazine Derivative Class | Target/Activity | QSAR Method(s) | Key Findings | Reference |

| 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-diones | h-DAAO inhibition | CoMFA, CoMSIA | Models with good predictability were generated, revealing key structural features for activity. | nih.gov |

| 1,2,4-triazine-3(2H)-ones | Tubulin inhibition | PCA | Established a quantitative link between structure and anti-cancer activity. | nih.gov |

| General triazine derivatives | Biological activity (log 1/C) | Multiple Linear Regression | Models based on quantum chemical and energy descriptors showed high correlation with activity. | nih.gov |

While a specific QSAR model for this compound was not found in the reviewed literature, the successful application of QSAR to other 1,2,4-triazine scaffolds suggests that this approach would be a valuable tool for understanding its structure-activity relationships and for the design of new analogs.

Advanced Research Applications and Future Directions

Applications in Agrochemical Research (Mechanism-Based)

Inhibition of Biochemical Pathways in Target Organisms

Derivatives of the 1,2,4-triazine (B1199460) core have been extensively investigated as inhibitors of various enzymes and signaling pathways, demonstrating their potential in treating a range of diseases, including cancer and neurological disorders. The pyrrolo[2,1-f] researchgate.netscilit.comnih.govtriazine scaffold, a fused version of the core structure, is particularly prominent in the development of kinase inhibitors. nih.gov Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. nih.gov

Research has identified pyrrolotriazine derivatives that are potent inhibitors of several key kinases involved in tumor growth and angiogenesis, such as VEGFR-2, FGFR-1, and c-Met. nih.gov For instance, certain 2,4-disubstituted pyrrolo-[1,2-f] researchgate.netscilit.comnih.govtriazines have shown nanomolar inhibitory concentrations against these targets. nih.gov One notable example, BMS-754807, is a potent inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R), a key player in tumor cell proliferation and survival. nih.gov

Beyond cancer, 1,2,4-triazine derivatives have been designed as inhibitors for other critical enzyme classes. A novel series of N-(5,6-diphenyl-1,2,4-triazin-3-yl) benzamides displayed significant inhibitory activity against monoamine oxidase-A (MAO-A), an enzyme implicated in depression. nih.gov Furthermore, a library of 3-amino-1,2,4-triazine derivatives was developed as selective inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1), a metabolic enzyme that contributes to the aggressiveness of certain cancers like pancreatic ductal adenocarcinoma. mdpi.com These findings underscore the versatility of the 1,2,4-triazine scaffold in targeting diverse biochemical pathways.

| Compound Class | Target Enzyme/Pathway | Observed Activity | Reference |

|---|---|---|---|

| Pyrrolo[1,2-f] researchgate.netscilit.comnih.govtriazine derivatives | c-Met and VEGFR-2 | IC₅₀ values of 2.3 ± 0.1 nM and 5.0 ± 0.5 nM, respectively. | nih.gov |

| 2,4-disubstituted pyrrolo-[1,2-f] researchgate.netscilit.comnih.govtriazine (BMS-754807) | IGF-1R | IC₅₀ = 2 nM | nih.gov |

| Substituted-N-(5,6-diphenyl-1,2,4-triazin-3-yl) benzamides | MAO-A | IC₅₀ values as low as 0.12 µM. | nih.gov |

| 3-Amino-1,2,4-triazine derivatives | PDK1 | Potent and subtype-selective inhibition. | mdpi.com |

Future Research Avenues for 6-Phenyl-3-pyrrolidino-1,2,4-triazine Derivatives

The foundational structure of this compound offers numerous opportunities for further scientific exploration. Future research is poised to expand its chemical utility and apply cutting-edge technologies to unlock new functionalities.

The 1,2,4-triazine ring is a versatile platform for synthetic transformations. Its chemical behavior allows for the introduction of various functional groups, which can modulate the molecule's electronic properties and biological activity. researchgate.netresearchgate.net Researchers have studied the reactivity of the triazine core towards nucleophilic and electrophilic reagents, leading to the synthesis of fused heterocyclic systems like triazinotriazines and thiazolotriazines. researchgate.netresearchgate.net

Future work could focus on discovering novel cyclization reactions and expanding the known reactivity patterns of the this compound scaffold. scilit.com Exploring its participation in multicomponent reactions, cycloadditions, or metal-catalyzed cross-coupling reactions could rapidly generate libraries of complex derivatives. This expansion would provide a broader chemical space for screening against new biological targets and for developing materials with unique properties.

The structural features of triazine derivatives, particularly the nitrogen atoms within the heterocyclic ring, make them excellent candidates for applications in supramolecular chemistry. These nitrogen atoms can act as hydrogen bond acceptors, facilitating the self-assembly of molecules into well-ordered, noncovalently bonded aggregates. researchgate.net This has been demonstrated with 1,3,5-triazines, which are used as templates for dendrimers and other supramolecular structures. researchgate.netnih.gov

Future research could explore the use of this compound derivatives as building blocks for supramolecular polymers, gels, or liquid crystals. The phenyl and pyrrolidino groups can be functionalized to tune solubility and introduce specific intermolecular interactions, guiding the assembly process. In nanotechnology, these derivatives could be incorporated into nanoparticles or functionalized onto surfaces to create novel sensors, catalysts, or drug delivery systems.

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. These computational tools can analyze vast datasets to identify structure-activity relationships (SAR) and predict the properties of novel compounds before their synthesis. nih.gov

A synergistic approach combining molecular simulations and AI has been successfully used to guide the optimization of 1,3,5-triazin-2(1H)-one derivatives as potent and selective enzyme inhibitors. nih.gov Deep learning models, such as DeepFrag, can suggest optimal fragments to append to a lead compound to enhance its binding to a biological target. nih.gov

This same methodology represents a significant future avenue for derivatives of this compound. AI and ML algorithms can be employed to:

Design focused libraries: Predict derivatives with high affinity and selectivity for specific targets, such as kinases or G-protein coupled receptors. acs.orgmdpi.com